molecular formula C11H13ClOS B12649250 3-(iso-Butylthio)benzoyl chloride

3-(iso-Butylthio)benzoyl chloride

Cat. No.: B12649250
M. Wt: 228.74 g/mol
InChI Key: KVQJMQFFBZGZOO-UHFFFAOYSA-N
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Description

3-(iso-Butylthio)benzoyl chloride is an organic compound with the molecular formula C11H13ClOS. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with an iso-butylthio group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(iso-Butylthio)benzoyl chloride typically involves the reaction of 3-(iso-Butylthio)benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into a chloride group. The reaction can be represented as follows:

3-(iso-Butylthio)benzoic acid+SOCl23-(iso-Butylthio)benzoyl chloride+SO2+HCl\text{3-(iso-Butylthio)benzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-(iso-Butylthio)benzoic acid+SOCl2​→3-(iso-Butylthio)benzoyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(iso-Butylthio)benzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Oxidation Reactions: The iso-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form the corresponding benzyl alcohol derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    Sulfoxides and Sulfones: Formed from the oxidation of the iso-butylthio group.

Scientific Research Applications

3-(iso-Butylthio)benzoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.

    Medicine: It is employed in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(iso-Butylthio)benzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, and thioesters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: A simpler derivative without the iso-butylthio group.

    3-(Methylthio)benzoyl Chloride: A similar compound with a methylthio group instead of an iso-butylthio group.

    3-(Phenylthio)benzoyl Chloride: A compound with a phenylthio group.

Uniqueness

3-(iso-Butylthio)benzoyl chloride is unique due to the presence of the iso-butylthio group, which imparts specific reactivity and properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its utility in various scientific applications.

Properties

Molecular Formula

C11H13ClOS

Molecular Weight

228.74 g/mol

IUPAC Name

3-(2-methylpropylsulfanyl)benzoyl chloride

InChI

InChI=1S/C11H13ClOS/c1-8(2)7-14-10-5-3-4-9(6-10)11(12)13/h3-6,8H,7H2,1-2H3

InChI Key

KVQJMQFFBZGZOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1=CC=CC(=C1)C(=O)Cl

Origin of Product

United States

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